An In-Depth Technical Guide to 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane: Properties, Applications, and Synthetic Utility
An In-Depth Technical Guide to 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane: Properties, Applications, and Synthetic Utility
Section 1: Introduction and Overview
1,3-Dipropyl-1,1,3,3-tetramethyldisilazane, also known as Bis(propyldimethylsilyl)amine, is a sterically hindered organosilicon compound belonging to the disilazane family. Valued for its role as a robust silylating agent, it is employed in specialized applications within organic synthesis, pharmaceutical development, and materials science. The presence of n-propyl groups, which are bulkier than the methyl groups found in the more common hexamethyldisilazane (HMDS), imparts unique selectivity and stability to the resulting silyl ethers. This makes it a strategic choice for complex, multi-step syntheses where controlled reactivity and shielding of sensitive functional groups are paramount.
This guide provides a comprehensive technical overview of 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane, detailing its physicochemical properties, general synthesis strategies, reaction mechanisms, and practical applications. It is intended for researchers, chemists, and drug development professionals seeking to leverage the distinct characteristics of this reagent for advanced chemical transformations.
Section 2: Physicochemical Properties and Safety Data
Proper identification and safe handling are critical when working with reactive chemical reagents. The key properties of 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 14579-90-9 | [1] |
| Molecular Formula | C₁₀H₂₇NSi₂ | [1] |
| Molecular Weight | 217.50 g/mol | [1] |
| Appearance | Liquid | |
| Boiling Point | 213 °C at 760 mmHg | [2] |
| Flash Point | 82.6 °C | [2] |
| Synonyms | Bis(propyldimethylsilyl)amine, N-(Dimethylpropylsilyl)-1,1-dimethyl-1-propyl-silanamine | [3] |
Safety and Handling: 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane is a combustible liquid that can cause skin and serious eye irritation. It may also cause respiratory irritation. As with other disilazanes, it reacts with water and moisture, liberating ammonia.
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Precautions: Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves and chemical safety goggles.
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Static Discharge: This compound has a tendency to accumulate static charge. All equipment used for transfer (e.g., containers, pumps, lines) must be properly grounded to prevent ignition.
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Incompatibilities: Avoid contact with water, moisture, acids, alcohols, and strong oxidizing agents.
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Storage: Store in a cool, dry place away from sources of ignition in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Recommended storage temperature is 2-8°C.
Section 3: General Synthesis Strategies
While specific, peer-reviewed synthesis protocols for 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane are not widely published, its synthesis can be achieved through established methods for forming N-silylamines. A logical and common approach involves the reaction of a corresponding chlorosilane with an ammonia source.
Representative Synthetic Route: Ammonolysis of n-Propyldimethylchlorosilane
The most direct method for preparing disilazanes is the reaction of a monofunctional chlorosilane with ammonia. The reaction proceeds in a two-step manner where an intermediate silylamine is formed, which then reacts with another molecule of chlorosilane. The overall stoichiometry requires two equivalents of chlorosilane for every three equivalents of ammonia, with two equivalents of ammonium chloride formed as a byproduct.
Reaction: 2 (CH₃)₂(C₃H₇)SiCl + 3 NH₃ → [(CH₃)₂(C₃H₇)Si]₂NH + 2 NH₄Cl
General Procedure:
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A reaction vessel equipped with a stirrer, condenser, and gas inlet is charged with a suitable anhydrous solvent (e.g., toluene, hexane, or diethyl ether).
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The solvent is cooled in an ice bath or dry ice/acetone bath.
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Anhydrous ammonia gas is bubbled through the cooled solvent.
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n-Propyldimethylchlorosilane is added dropwise to the ammonia-saturated solvent with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain the temperature.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure completion.
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The solid ammonium chloride byproduct is removed by filtration under an inert atmosphere.
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The solvent and any excess ammonia are removed from the filtrate by rotary evaporation.
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The crude 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane is then purified by vacuum distillation to yield the final product.
Section 4: The Silylation Reaction: Mechanism and Rationale
The primary utility of 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane is the protection of protic functional groups, most notably alcohols, by converting them into robust silyl ethers.
Mechanism of Silylation
Disilazanes like this one are generally poor silylating agents on their own due to the low leaving group ability of the silylamide anion. Therefore, the reaction is almost always facilitated by a catalyst. Protic or Lewis acids are commonly used. The mechanism involves the activation of the Si-N bond, making the silicon atom more electrophilic.
The general reaction with an alcohol (R'-OH) is: 2 R'-OH + [(CH₃)₂(C₃H₇)Si]₂NH → 2 R'-OSi(C₃H₇)(CH₃)₂ + NH₃
A plausible mechanism for acid-catalyzed silylation is depicted below. An acid catalyst (H⁺) protonates the nitrogen atom of the disilazane, creating a better leaving group. The alcohol then acts as a nucleophile, attacking one of the silicon atoms and displacing a silylamine molecule. The liberated silylamine can then react with a second molecule of alcohol to complete the cycle, with ammonia as the sole stoichiometric byproduct.
Caption: Acid-catalyzed silylation of an alcohol with a disilazane.
The Role of Steric Hindrance
Compared to the widely used HMDS, 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane offers significantly more steric bulk around the silicon centers due to the n-propyl groups. This has two important consequences:
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Increased Selectivity: It can selectively silylate less sterically hindered hydroxyl groups in a molecule containing multiple hydroxyls (e.g., primary vs. secondary or tertiary alcohols).
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Enhanced Stability: The resulting propyldimethylsilyl (PDMS) ether is more stable to hydrolysis and certain reaction conditions than the corresponding trimethylsilyl (TMS) ether. This increased stability allows for a broader range of subsequent chemical transformations to be performed without premature deprotection.
However, this increased steric bulk also means that the reagent is less reactive than HMDS. Silylating highly hindered alcohols (e.g., tertiary alcohols) may require more forcing conditions, stronger catalysts, or longer reaction times.
Section 5: Experimental Protocol: Catalytic Silylation of a Primary Alcohol
This section provides a representative, step-by-step methodology for the protection of a primary alcohol using 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane, employing iodine as a mild and effective catalyst. This protocol is adapted from highly efficient methods developed for HMDS.
Objective: To protect benzyl alcohol by converting it to benzyl(propyldimethyl)silane.
Materials:
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Benzyl alcohol (1.0 mmol, 108 mg)
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1,3-Dipropyl-1,1,3,3-tetramethyldisilazane (0.6 mmol, 130 mg)
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Iodine (I₂) (0.05 mmol, 13 mg)
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Anhydrous dichloromethane (CH₂Cl₂) (3 mL)
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, and standard glassware
Workflow Diagram:
Caption: Experimental workflow for the silylation of an alcohol.
Step-by-Step Procedure:
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To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (1.0 mmol).
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Dissolve the alcohol in anhydrous dichloromethane (3 mL).
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Add 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane (0.6 mmol) to the solution.
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Add the catalytic amount of iodine (0.05 mmol). The solution will turn brown.
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Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol. Evolution of ammonia gas may also be noted. The reaction is typically rapid for primary alcohols.
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Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution dropwise until the brown color of the iodine disappears.
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Transfer the mixture to a separatory funnel. Wash the organic layer with the sodium thiosulfate solution, followed by brine.
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Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and remove the solvent by rotary evaporation.
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The crude product, benzyl(propyldimethyl)silane, can be purified by flash column chromatography on silica gel if necessary, though often the purity is high enough for subsequent steps.
Section 6: Predicted Spectroscopic Characterization
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the n-propyl and methyl groups.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.5 - 2.7 | Triplet | 4H | N-CH₂ -CH₂-CH₃ |
| ~1.3 - 1.5 | Sextet | 4H | N-CH₂-CH₂ -CH₃ |
| ~0.8 - 1.0 | Triplet | 6H | N-CH₂-CH₂-CH₃ |
| ~0.05 - 0.15 | Singlet | 12H | Si-(CH₃ )₂ |
¹³C NMR (Carbon NMR): The carbon NMR spectrum should display four signals for the four unique carbon atoms.
| Predicted Shift (δ, ppm) | Assignment |
| ~48 - 50 | N-C H₂-CH₂-CH₃ |
| ~18 - 20 | N-CH₂-C H₂-CH₃ |
| ~16 - 18 | N-CH₂-CH₂-C H₃ |
| ~0 - 2 | Si-(C H₃)₂ |
FT-IR (Infrared Spectroscopy): The IR spectrum would be characterized by the absence of a strong N-H stretch (around 3300-3500 cm⁻¹) if the sample is pure and anhydrous. Key absorptions would include:
| Wavenumber (cm⁻¹) | Vibration Assignment |
| 2960-2870 | C-H stretching (propyl and methyl groups) |
| ~1250 | Si-CH₃ symmetric deformation (umbrella) |
| ~940 | Si-N-Si asymmetric stretching |
| ~800 | Si-C stretching / CH₃ rocking on Si |
Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z = 217 would be expected. The fragmentation pattern would likely be dominated by alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom), leading to the loss of an ethyl or propyl radical.
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[M-29]⁺ (m/z 188): Loss of an ethyl radical (•C₂H₅) via cleavage of the C-C bond in the propyl group. This is a very common fragmentation pathway for n-propylamines.
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[M-15]⁺ (m/z 202): Loss of a methyl radical (•CH₃) from one of the silicon atoms.
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[M-43]⁺ (m/z 174): Loss of a propyl radical (•C₃H₇).
Section 7: Conclusion
1,3-Dipropyl-1,1,3,3-tetramethyldisilazane is a valuable, sterically demanding silylating agent that offers a strategic advantage over less hindered reagents like HMDS. Its ability to impart greater stability to the resulting silyl ether and to selectively protect less hindered hydroxyl groups makes it a powerful tool in the synthesis of complex molecules, particularly in the pharmaceutical industry. While its reactivity is lower than that of smaller silylating agents, this can be readily overcome with appropriate catalytic methods. By understanding its properties, reaction mechanisms, and handling requirements, researchers can effectively integrate this reagent into synthetic workflows to achieve enhanced control and selectivity.
References
- Parchem. (n.d.). 1,3-Di-N-Propyl-1,1,3,3-Tetramethyldisilazane. Retrieved from a chemical supplier website providing basic physical properties.
- chemBlink. (n.d.). N-(Dimethylpropylsilyl)-1,1-Dimethyl-1-Propyl-Silanamine. Retrieved from a chemical database listing synonyms and CAS numbers.
- CymitQuimica. (n.d.). CAS 14579-90-9: 1,3-Di-n-propyl-1,1,3,3-tetramethyldisilazane. Retrieved from a supplier website noting its use as a precursor.
- GuideChem. (n.d.). 1,1,3,3-Tetramethyldisilazane CAS 14579-90-9.
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PubChem. (n.d.). 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. 1,3-DI-N-PROPYL-1,1,3,3-TETRAMETHYLDISILAZANE | CAS: 14579-90-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
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